2-Chloro-4-(3-methoxyphenyl)benzoic acid
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Overview
Description
“2-Chloro-4-(3-methoxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 1237071-49-6 . It has a molecular weight of 262.69 . The IUPAC name for this compound is 3-chloro-3’-methoxy [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-methoxyphenyl)benzoic acid” is represented by the linear formula C14H11ClO3 . The InChI code for this compound is 1S/C14H11ClO3/c1-18-11-4-2-3-9 (7-11)10-5-6-12 (14 (16)17)13 (15)8-10/h2-8H,1H3, (H,16,17) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(3-methoxyphenyl)benzoic acid” include a molecular weight of 262.69 .Scientific Research Applications
Solubility and Chemical Properties
- The solubility and chemical behavior of similar compounds, such as benzoic acid derivatives, have been studied to understand their interactions with different solvents. For instance, Abraham model correlations were developed to describe the solubility of various organic compounds, including benzoic acid derivatives, in solvents like 2-methoxyethanol. This research aids in predicting the solubility behavior of 2-Chloro-4-(3-methoxyphenyl)benzoic acid in different chemical environments (Hart et al., 2015).
Synthesis and Industrial Applications
- Novel synthesis methods have been developed for key intermediates of therapeutic agents, such as SGLT2 inhibitors, which are crucial for diabetes therapy. These methods demonstrate the industrial relevance of similar compounds and their potential application in synthesizing medically important molecules (Zhang et al., 2022).
Bioactive Compounds
- Research on marine-derived fungi has led to the isolation of bioactive phenyl ether derivatives, showcasing the potential of benzoic acid-related compounds in contributing to antioxidant activities and other biological properties. This indicates the possible application of 2-Chloro-4-(3-methoxyphenyl)benzoic acid in developing new bioactive materials (Xu et al., 2017).
Luminescent Materials
- Studies on lanthanide coordination compounds using benzoic acid derivatives as ligands have explored the impact of electron-donating and withdrawing groups on luminescent properties. This research highlights the potential of 2-Chloro-4-(3-methoxyphenyl)benzoic acid in designing new materials with specific optical properties (Sivakumar et al., 2010).
Environmental and Toxicity Studies
- The transformation mechanisms of similar compounds under environmental conditions, such as chlorination disinfection, have been investigated to understand their behavior and potential impact on water treatment processes. Such studies are crucial for assessing the environmental safety and degradation pathways of 2-Chloro-4-(3-methoxyphenyl)benzoic acid (Xiao et al., 2013).
Safety And Hazards
The safety data sheet (SDS) for “2-Chloro-4-(3-methoxyphenyl)benzoic acid” can be found on the manufacturer’s website . It’s always important to handle chemicals with appropriate safety measures.
Relevant Papers The relevant papers for “2-Chloro-4-(3-methoxyphenyl)benzoic acid” can be found in the references provided . These papers contain more detailed information about the compound and its properties.
properties
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRZETFUQIUCRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689157 |
Source
|
Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methoxyphenyl)benzoic acid | |
CAS RN |
1237071-49-6 |
Source
|
Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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